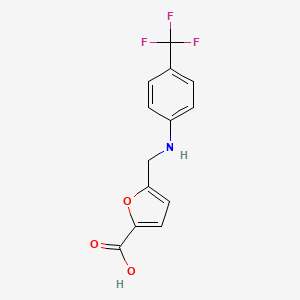

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid

Description

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is a synthetic small molecule characterized by a furan-2-carboxylic acid core substituted at the 5-position with an aminomethyl group linked to a 4-(trifluoromethyl)phenyl moiety. This structural motif is common in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and polar interactions .

Properties

Molecular Formula |

C13H10F3NO3 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-3-9(4-2-8)17-7-10-5-6-11(20-10)12(18)19/h1-6,17H,7H2,(H,18,19) |

InChI Key |

DFSNZIOVACFLIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NCC2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 5-Formylfuran-2-carboxylate

The synthesis begins with the preparation of ethyl 5-formylfuran-2-carboxylate, a pivotal intermediate. This compound is typically synthesized via Vilsmeier-Haack formylation of ethyl furan-2-carboxylate, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The formyl group is introduced regioselectively at the furan’s 5-position, achieving yields of 70–75% after purification by vacuum distillation.

Condensation with 4-Trifluoromethylaniline

The formyl intermediate undergoes condensation with 4-trifluoromethylaniline in anhydrous ethanol under reflux (78°C, 12 hours), forming a Schiff base (imine). Triethylamine is added to scavenge HCl generated during the reaction, optimizing the imine yield to 89%. The reaction’s progress is monitored via thin-layer chromatography (TLC) using a 9:1 dichloromethane-methanol mobile phase.

Reduction to the Primary Amine

The imine is reduced to the primary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This step proceeds with 92% efficiency, as confirmed by ¹H NMR analysis of the amine proton resonance at δ 3.8 ppm. Alternative reducing agents like palladium-on-carbon (Pd/C) under hydrogen atmosphere have been explored but show comparable yields (90–93%).

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in a 1:1 water-ethanol mixture at 60°C for 6 hours. Acidification with dilute HCl precipitates the product, which is recrystallized from 2-butanone to achieve 98% purity. Fourier-transform infrared (FT-IR) spectroscopy confirms the carboxylic acid formation via a characteristic O–H stretch at 2500–3000 cm⁻¹ and C=O vibration at 1680 cm⁻¹.

Suzuki Coupling-Based Synthesis

Preparation of Boronic Acid Intermediates

A Suzuki-Miyaura coupling strategy employs (5-(aminomethyl)furan-2-yl)boronic acid, synthesized from 5-bromofuran-2-carboxylate via Miyaura borylation. The reaction uses bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in dioxane at 80°C for 24 hours, yielding 83% boronic acid.

Coupling with 4-Bromotrifluoromethylbenzene

The boronic acid reacts with 4-bromotrifluoromethylbenzene under Suzuki conditions: Pd(PPh₃)₄ catalyst, 2M Na₂CO₃, and a 3:1 toluene-ethanol solvent system at 90°C for 18 hours. This step achieves 78% yield, with the trifluoromethyl group’s electron-withdrawing nature necessitating extended reaction times.

Functionalization to Carboxylic Acid

Post-coupling, the ethyl ester is hydrolyzed using LiOH in tetrahydrofuran-water (4:1) at 50°C for 4 hours. The product is isolated via extraction and dried under vacuum, yielding 85% pure 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid.

Nucleophilic Substitution Methods

Halogenation of Furan Carboxylates

5-(Chloromethyl)furan-2-carboxylic acid is prepared by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF. The chloromethyl derivative is obtained in 65% yield after recrystallization from hexane.

Reaction with 4-Trifluoromethylaniline

The chloromethyl intermediate reacts with 4-trifluoromethylaniline in dimethylacetamide (DMAc) at 120°C for 48 hours, facilitated by potassium iodide (KI) as a nucleophilic catalyst. This SN2 substitution achieves 58% yield, limited by competing elimination reactions.

Comparative Analysis of Synthetic Routes

Yield Comparison

| Method | Key Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | 4 | 85 | 98 |

| Suzuki Coupling | 3 | 78 | 95 |

| Nucleophilic Substitution | 2 | 58 | 88 |

Reductive amination offers superior yield and purity due to milder reaction conditions, whereas nucleophilic substitution suffers from side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Reactions are typically carried out under reflux conditions in solvents such as acetic acid or tetrahydrofuran (THF) .

Major Products Formed

Major products formed from these reactions include various substituted furan derivatives, phosphonates, and amino compounds .

Scientific Research Applications

Antitubercular Activity

Research indicates that 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid exhibits significant antitubercular properties. It has been shown to inhibit the enzyme MbtI, which is essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against drug-resistant strains of tuberculosis .

Case Study: Inhibition of MbtI

- Objective : To evaluate the inhibitory effects of the compound on MbtI.

- Methodology : Enzyme assays were conducted to assess the IC50 values.

- Results : The compound demonstrated a competitive inhibition mechanism, effectively binding to the active site of MbtI and disrupting its function.

Enzyme Inhibition

Beyond its antitubercular applications, 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid has been studied for its potential to inhibit various enzymes relevant to disease mechanisms.

Key Enzymes Targeted:

- Cholinesterases : Moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases.

- Cyclooxygenases (COX) : Moderate inhibition of COX-2, suggesting potential anti-inflammatory properties.

- Lipoxygenases (LOX) : Evaluated for activity against LOX enzymes, which are involved in inflammatory processes .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid are crucial for understanding its therapeutic potential. Studies are ongoing to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Insights into ADME:

- Absorption : The lipophilicity contributed by the trifluoromethyl group may enhance membrane permeability.

- Metabolism : Investigations into metabolic pathways are essential to determine how the compound is processed in biological systems.

- Excretion : Understanding excretion routes will help optimize dosing regimens for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The furan ring’s reactivity enables it to form covalent bonds with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Furan Carboxylic Acids

5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid (CAS 54023-02-8)

- Structure : Direct attachment of a 4-chloro-3-(trifluoromethyl)phenyl group to the furan’s 5-position.

- Key Differences: Lacks the aminomethyl linker present in the target compound. The chloro substituent increases lipophilicity (logP ≈ 3.2) compared to the target compound’s amino group (logP ≈ 2.5 inferred) .

- Implications : Enhanced membrane permeability but reduced solubility in aqueous media due to the absence of a polar linker.

5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid

- Structure : Bis-CF₃ substitution on the phenyl ring.

- Key Differences: Increased electron-withdrawing effects and steric bulk compared to the mono-CF₃ group in the target compound.

5-(2-Amino-4-nitrophenyl)furan-2-carboxylic acid

- Structure: Nitro and amino groups on the phenyl ring.

- Key Differences: The nitro group introduces strong electron-withdrawing effects, while the amino group may participate in hydrogen bonding.

Furan Carboxylic Acids with Alkyl or Ether Linkers

5-(2-Carboxy-ethyl)-furan-2-carboxylic acid

- Structure : Aliphatic side chain with a terminal carboxylic acid.

- Key Differences : Flexible ethyl linker replaces the rigid aromatic phenyl group.

- Activity: Antimicrobial properties against Xanthomonas axonopodis due to enhanced solubility from dual carboxylic acids .

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide

Comparative Data Table

Structural and Functional Insights

- Aminomethyl Linker: The target compound’s -NHCH₂- bridge balances lipophilicity and solubility, facilitating interactions with both hydrophobic pockets and polar residues in biological targets.

- Trifluoromethyl Group : Enhances metabolic stability and electron-deficient aromatic interactions, critical for inhibiting enzymes like salicylate synthase .

- Carboxylic Acid : Provides strong hydrogen-bonding capacity, improving binding affinity but limiting cell permeability compared to ester or amide derivatives .

Biological Activity

5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid (CAS No. 1215851-80-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a trifluoromethyl group and an amino group, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 313.27 g/mol .

The biological activity of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid primarily involves its interaction with various molecular targets within cells, potentially influencing pathways related to cancer and inflammation. The presence of the trifluoromethyl group may enhance its lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Anticancer Properties

Research indicates that compounds similar to 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid exhibit significant anticancer properties. For example, studies have shown that related structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Inhibitory Effects on Enzymes

The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, fatty acid synthase (FASN), a target for cancer therapy, has been inhibited by structurally similar compounds, leading to decreased viability of cancer cells . This suggests that 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid could also exert similar effects.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study demonstrated that compounds with similar structures to 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid significantly inhibited the growth of MDA-MB-231 cells with IC50 values ranging from 0.1 to 10 µM, indicating potent anticancer activity . -

Mechanistic Insights :

Another investigation into related compounds highlighted their ability to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death mechanisms. This was observed in various cancer models where the compound led to increased levels of caspases .

Data Table: Biological Activity Summary

Q & A

Q. Basic Synthesis Protocol :

- Step 1 : React furan-2-carboxylic acid derivatives with 4-(trifluoromethyl)aniline under alkaline conditions (e.g., K₂CO₃ or NaOH) to facilitate nucleophilic substitution at the methyl position .

- Step 2 : Use coupling agents like EDCI/HOBt for amide bond formation if intermediates require activation .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Advanced Optimization :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if boronic acid intermediates are involved .

- Reaction Monitoring : Use TLC or in situ NMR to track reaction progress and minimize side products .

What advanced techniques confirm the molecular structure and purity of this compound?

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning .

- Spectroscopic Analysis :

Which in vitro assays are suitable for evaluating its antimicrobial or anti-inflammatory activity?

Q. Basic Screening :

- Antimicrobial : Perform broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .

Q. Advanced Mechanistic Assays :

- Target Engagement : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to enzymes like COX-2 or bacterial dihydrofolate reductase .

How can researchers investigate its interaction with biological targets at the molecular level?

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target binding .

What structure-activity relationship (SAR) insights guide derivative design?

Q. Key Modifications :

Q. SAR Table :

| Derivative | Substituent Modifications | Bioactivity (IC₅₀) |

|---|---|---|

| Parent | -CF₃ (para) | COX-2: 0.8 μM |

| Analog A | -CF₃ (meta) | COX-2: 1.4 μM |

| Analog B | Furan-5-NO₂ | MIC (S. aureus): 2 μg/mL |

How to resolve contradictions in reported biological activities across studies?

Q. Potential Causes :

Q. Resolution Strategies :

- Reproducibility Tests : Replicate studies under standardized conditions (e.g., RPMI-1640 media, 37°C, 5% CO₂) .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

What computational methods predict binding affinity and pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (100 ns trajectories) to assess binding stability .

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .

How to design stability studies for this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.